molecular formula C14H22O2 B091321 3,6-Di-tert-butyl-catechol CAS No. 15512-06-8

3,6-Di-tert-butyl-catechol

Cat. No.: B091321
CAS No.: 15512-06-8
M. Wt: 222.32 g/mol
InChI Key: WJSNKPPMBBTUKP-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-catechol, also known as 3,6-di-tert-butyl-1,2-dihydroxybenzene, is an organic compound with the molecular formula C14H22O2. It is a derivative of catechol, where the hydrogen atoms at the 3 and 6 positions of the benzene ring are replaced by tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Di-tert-butyl-catechol can be synthesized through the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Alkylation: Catechol is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl groups at the 3 and 6 positions of the catechol ring.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often used as an antioxidant in various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di-tert-butyl-catechol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3,6-di-tert-butyl-o-benzoquinone. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced back to catechol derivatives under specific conditions.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products:

    Oxidation: 3,6-di-tert-butyl-o-benzoquinone.

    Reduction: Catechol derivatives.

    Substitution: Various substituted catechol derivatives depending on the electrophile used.

Scientific Research Applications

3,6-Di-tert-butyl-catechol has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of oxidation reactions and as a ligand in coordination chemistry.

    Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.

    Industry: It is used as an antioxidant in the stabilization of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,6-di-tert-butyl-catechol primarily involves its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms.

Comparison with Similar Compounds

    3,5-Di-tert-butyl-catechol: Another derivative of catechol with tert-butyl groups at the 3 and 5 positions.

    4-tert-Butyl-catechol: A catechol derivative with a single tert-butyl group at the 4 position.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A phenolic antioxidant with tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position.

Uniqueness: 3,6-Di-tert-butyl-catechol is unique due to the specific positioning of the tert-butyl groups, which enhances its antioxidant properties and makes it particularly effective in stabilizing materials against oxidative degradation. Its structure also allows for specific interactions in coordination chemistry and other applications.

Properties

IUPAC Name

3,6-ditert-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNKPPMBBTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395381
Record name 3,6-di-tert-butyl-catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15512-06-8
Record name 3,6-di-tert-butyl-catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of freshly distilled TiCl4 (11 g, 58 mmol) and pyrocatechol (13.7 g, 0.124 mol) was refluxed in 80 mL of xylene during 20 hours. The resulting dark-brown solid was filtered, washed by xylene and dried under vacuum. Titanium catecholate (10.24 g, 66%) was isolated. This salt (2.3 g, 8.7 mmol), pyrocatechol (82.5 g, 0.749 mol), xylene (80 mL) and isobutylene (150 mL) were heated in autoclave during 1.5 hours at 140° C. The solvent was removed and the residue was distilled under vacuum (b.p. −140-145° C., ˜1 mm Hg; m.p. 96-96.5° C.). Yield: 157.4 g (95%). (Also see “Organic Chemistry of Free Radicals”, Moscow, Khimia, 1979, p. 134.)
[Compound]
Name
salt
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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